ethyl (2E)-3-{4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl}prop-2-enoate
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Overview
Description
Ethyl (E)-3-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]prop-2-enoate is a synthetic organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound features a complex structure with multiple functional groups, including an ester, a nitro group, and an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-{4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl}prop-2-enoate can be achieved through a multi-step process:
Formation of the oxazole ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3-methyl-4-nitro-1,2-diaminobenzene with an aldehyde.
Ethenylation: The oxazole derivative can then undergo a Heck reaction with a suitable halide to introduce the ethenyl group.
Esterification: The final step involves the esterification of the resulting compound with ethyl prop-2-enoate under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
Reduction of the nitro group: Formation of an amine derivative.
Reduction of the ester group: Formation of an alcohol derivative.
Substitution on the phenyl ring: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Ethyl (E)-3-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]prop-2-enoate can be used in various scientific research applications:
Chemistry: As a precursor for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving esterases.
Medicine: Potential use in drug development due to its unique structure.
Industry: As an intermediate in the production of fragrances and flavors.
Mechanism of Action
The compound’s mechanism of action would depend on its interaction with specific molecular targets. For instance, if used in biological systems, it may interact with enzymes such as esterases, leading to hydrolysis of the ester bond and release of the active components.
Comparison with Similar Compounds
Similar Compounds
Ethyl cinnamate: Similar ester structure but lacks the nitro and oxazole groups.
Methyl (2E)-3-{4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl}prop-2-enoate: Similar structure but with a methyl ester instead of an ethyl ester.
Properties
IUPAC Name |
ethyl (E)-3-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-3-23-16(20)11-9-14-6-4-13(5-7-14)8-10-15-17(19(21)22)12(2)18-24-15/h4-11H,3H2,1-2H3/b10-8+,11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKSOIAWGHQJDW-GFULKKFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C=CC2=C(C(=NO2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)/C=C/C2=C(C(=NO2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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